Phenallymal
Overview
Description
Phenallymal, also known as 5-allyl-5-phenylbarbituric acid, is a barbiturate derivative with sedative and hypnotic properties. It is chemically classified as a barbituric acid derivative and has been used in the past for its central nervous system depressant effects. The compound is known for its crystalline structure and bitter taste .
Preparation Methods
Phenallymal can be synthesized using methods similar to those employed for phenobarbitalThe reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the formation of the barbituric acid ring .
Chemical Reactions Analysis
Phenallymal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the allyl and phenyl positions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenallymal has been studied for its applications in various fields:
Chemistry: As a barbiturate derivative, this compound serves as a model compound for studying the chemical properties and reactions of barbiturates.
Biology: Research has explored the effects of this compound on biological systems, particularly its interactions with neurotransmitter receptors and its impact on neural activity.
Medicine: Historically, this compound was used as a sedative and hypnotic agent. Its pharmacological effects have been studied to understand its potential therapeutic applications and side effects.
Mechanism of Action
Phenallymal exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, this compound induces sedation and hypnosis. The compound binds to the GABA receptor complex, increasing the duration of chloride ion channel opening and leading to hyperpolarization of neuronal membranes. This action reduces neuronal excitability and produces a calming effect .
Comparison with Similar Compounds
Phenallymal is similar to other barbiturates such as phenobarbital and pentobarbital. it is unique in its specific chemical structure, which includes both phenyl and allyl groups. This structural difference can influence its pharmacokinetic and pharmacodynamic properties.
Similar compounds
Phenobarbital: Another barbiturate with sedative and anticonvulsant properties.
Pentobarbital: Known for its use as a sedative and anesthetic agent.
Secobarbital: Used for its short-acting sedative effects.
This compound’s unique combination of phenyl and allyl groups distinguishes it from these compounds, potentially affecting its potency, duration of action, and side effect profile .
Properties
IUPAC Name |
5-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2-7H,1,8H2,(H2,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIGZSBYKGQJGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150919 | |
Record name | Phenallymal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115-43-5 | |
Record name | Alphenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenallymal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenallymal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-allyl-5-phenylbarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENALLYMAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7L08Q9JI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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